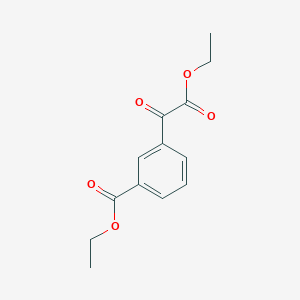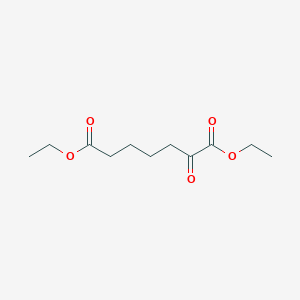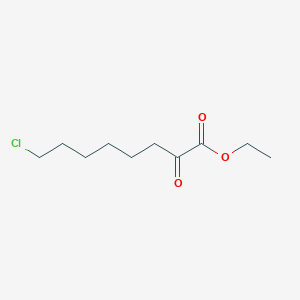
Ethyl 4-bromo-2-fluorobenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound . It has a molecular formula of C10H8BrFO3 and a molecular weight of 275.07 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups, and an ester group .Applications De Recherche Scientifique
Use in Synthesis of Biaryl Intermediates
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 4-bromo-2-fluorobenzoylformate may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
- Methods of Application: While the exact methods and parameters are not specified, palladium-mediated coupling reactions typically involve the use of a palladium catalyst, a base, and a solvent under heating .
- Results or Outcomes: The outcome of this reaction would be the formation of biaryl intermediates, which are important structures in many organic compounds .
Use in Photoactive Materials
- Scientific Field: Material Science
- Application Summary: A similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized as a photoactive material .
- Methods of Application: The synthesis involves the reaction of the starting materials under specific conditions to form the desired product. The product is then characterized using various techniques .
- Results or Outcomes: The synthesized compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGEPVEYOTFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641284 |
Source


|
| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-fluorobenzoylformate | |
CAS RN |
668970-56-7 |
Source


|
| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














